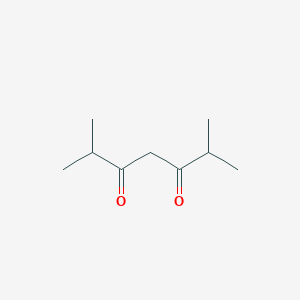

2,6-Dimethyl-3,5-heptanedione

Description

Properties

IUPAC Name |

2,6-dimethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGGECULKVTYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879615 | |

| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-64-6 | |

| Record name | 2,6-Dimethyl-3,5-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3,5-heptanedione, also known as diisobutyrylmethane, is a beta-diketone characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. This structural motif imparts a range of interesting chemical properties, including keto-enol tautomerism and the ability to act as a bidentate ligand for metal ions. Its primary application lies in materials science as a metal chelating agent, particularly in the preparation of metal diketonates for Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity. While the broader class of β-diketones has been explored for various biomedical applications,[4][5][6] it is important to note that, based on extensive literature searches, there is currently no specific reported biological activity or application in drug development for this compound itself.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 18362-64-6 | [1] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Boiling Point | 66 °C at 8 mmHg | [1] |

| Density | 1.4586 g/mL | [7] |

| Refractive Index (n20/D) | 1.4560 to 1.4600 | [7] |

| Solubility | Slightly soluble in water (3.9 g/L at 25°C) | [2] |

| Flash Point | 62 °C | [1] |

| pKa | 10.30 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and studying its keto-enol tautomerism. The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of signals from both tautomers.[8][9]

Expected ¹H NMR Signals:

-

Keto form: Signals corresponding to the methine protons (CH), methylene protons (CH₂), and methyl protons (CH₃).

-

Enol form: A characteristic signal for the enolic hydroxyl proton (OH), which can be broad and shifted downfield due to intramolecular hydrogen bonding.[10] The vinylic proton signal will also be present, alongside signals for the methine and methyl groups.

Expected ¹³C NMR Signals:

-

Keto form: Two distinct carbonyl carbon signals.

-

Enol form: Carbonyl carbon signals and signals for the sp² hybridized carbons of the C=C double bond.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Keto form: Strong absorption bands corresponding to the C=O stretching of the ketone groups, typically in the range of 1700-1730 cm⁻¹.

-

Enol form: A broad absorption band for the O-H stretch, often centered around 3200-2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding. A C=C stretching vibration will also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The electron ionization mass spectrum of this compound is available in public databases such as the NIST WebBook.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of β-diketones like this compound is the Claisen condensation.

Experimental Protocol: Claisen Condensation

This protocol describes the synthesis of this compound from 3-methyl-2-butanone (B44728) and ethyl isobutyrate.

Materials:

-

Dimethylformamide (DMF)

-

Potassium tert-butoxide

-

3-Methyl-2-butanone

-

Ethyl isobutyrate

Procedure:

-

To a 1-liter four-necked flask, add 103 g of DMF and 1.33 mol (149 g) of potassium tert-butoxide.

-

Heat the mixture to 50°C with mechanical stirring.

-

Prepare a liquid mixture of 2.64 mol (307 g) of ethyl isobutyrate and 0.88 mol (75.6 g) of 3-methyl-2-butanone.

-

Add the liquid mixture to the flask via a dropping funnel over a period of 3 hours.

-

Continue stirring the reaction mixture for an additional 8 hours under heating.

-

The formation of this compound can be confirmed by gas chromatography.

This procedure has a reported yield of approximately 77.3% based on 3-methyl-2-butanone.

References

- 1. This compound CAS#: 18362-64-6 [m.chemicalbook.com]

- 2. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2,6-Dimethyl-3,5-heptanedione (CAS: 18362-64-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3,5-heptanedione, a significant β-diketone in materials science and synthetic chemistry. The document details its physicochemical properties, spectroscopic identifiers, a detailed synthesis protocol, and its primary applications, with a focus on its role as a metal chelating agent.

Physicochemical and Spectroscopic Data

This compound, also known as diisobutyrylmethane, is a flammable, colorless to light yellow liquid.[1][2] Its key properties and spectroscopic identifiers are summarized below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18362-64-6 | [3][4][5] |

| Molecular Formula | C₉H₁₆O₂ | [1][3][5] |

| Molecular Weight | 156.22 g/mol | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Boiling Point | 75-77 °C @ 7 Torr | |

| Density | ~0.91 g/mL | [7] |

| Water Solubility | Slightly soluble (3.9 g/L at 25°C) | [3] |

| Flash Point | 62 °C | |

| Refractive Index | 1.4560 - 1.4600 (20°C, 589 nm) | [8] |

Table 2: Spectroscopic and Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2,6-dimethylheptane-3,5-dione | [4][8] |

| InChI Key | CEGGECULKVTYMM-UHFFFAOYSA-N | [1][4][9][10] |

| Canonical SMILES | CC(C)C(=O)CC(=O)C(C)C | [1][9] |

| Spectra | ¹H NMR, ¹³C NMR, IR, and Mass Spectra are available in public databases. | [3][4][9] |

Synthesis Experimental Protocol

This compound is commonly synthesized via a mixed Claisen condensation.[11][12][13] This reaction involves the base-catalyzed condensation between a ketone (3-methyl-2-butanone) and an ester (ethyl isobutyrate).[14]

Detailed Methodology: Mixed Claisen Condensation [14]

-

Reactants and Reagents:

-

3-Methyl-2-butanone (B44728) (0.88 mol, 75.6 g)

-

Ethyl isobutyrate (2.64 mol, 307 g)

-

Potassium tert-butoxide (1.33 mol, 149 g)

-

N,N-dimethyl-formamide (DMF) (103 g)

-

-

Apparatus:

-

1-liter four-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

-

Procedure:

-

A 1-liter four-necked flask is charged with 103 g of DMF and 1.33 mol (149 g) of potassium tert-butoxide.

-

The mixture is heated to 50°C while being stirred with a mechanical stirrer.

-

A liquid mixture consisting of 2.64 mol (307 g) of ethyl isobutyrate and 0.88 mol (75.6 g) of 3-methyl-2-butanone is added to the flask using a dropping funnel over a period of 3 hours.

-

Following the addition, the reaction mixture is stirred for an additional 8 hours under heating at 50°C.

-

Product formation is monitored and confirmed by gas chromatography. The reported yield for this protocol is approximately 77.3%, based on the initial amount of 3-methyl-2-butanone.[14]

-

Core Applications and Reactivity

The primary application of this compound stems from its identity as a β-diketone, which makes it an effective metal chelating agent.[3][6]

-

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor: Its most prominent use is in the preparation of volatile metal diketonate complexes.[6][7] These complexes serve as precursors in MOCVD, a process used to deposit thin films of metal oxides or pure metals onto substrates. The bulky isopropyl groups enhance the volatility and stability of the resulting metal complexes, which is crucial for the MOCVD process.

-

Metal Extraction: Like other β-diketones, it can be used in the solvent extraction and separation of metal ions from aqueous solutions.[15] The compound's keto-enol tautomerism allows it to deprotonate and form stable, neutral chelate rings with metal cations, rendering them soluble in organic solvents.

No significant biological activities or applications in drug development signaling pathways for the parent compound this compound have been identified in the reviewed literature. Its utility is primarily centered in materials science and coordination chemistry.

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[2][16] It is classified as an irritant to the skin, eyes, and respiratory system.[3][7]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [3][10] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][10] |

| Precautionary Codes | P210: Keep away from heat/sparks/open flames.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection.P403+P235: Store in a well-ventilated place. Keep cool. | [16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [16] |

| Fire Fighting | Use CO₂, dry chemical, foam, or water spray. | [16] |

| Incompatible Materials | Strong oxidizing agents. | [2][16][17] |

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. 3,5-Heptanedione, 2,6-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 18362-64-6 [m.chemicalbook.com]

- 7. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound(18362-64-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | 18362-64-6 [sigmaaldrich.com]

- 11. fiveable.me [fiveable.me]

- 12. Claisen condensation - Wikipedia [en.wikipedia.org]

- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethyl-3,5-heptanedione

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed technical information on this compound.

This compound, also known as diisobutyrylmethane, is a β-diketone characterized by two isopropyl groups flanking a central dicarbonyl moiety. Its primary applications are as a metal chelating agent and as a precursor for preparing metal diketonates used in Metal-Organic Chemical Vapor Deposition (MOCVD).[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,6-dimethylheptane-3,5-dione[2][3] |

| Synonyms | Diisobutyrylmethane |

| CAS Number | 18362-64-6[2][3] |

| Molecular Formula | C₉H₁₆O₂[2][3] |

| Molecular Weight | 156.22 g/mol [1][4] |

| InChI Key | CEGGECULKVTYMM-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | CC(C)C(=O)CC(=O)C(C)C[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Clear, colorless to light yellow liquid[1] |

| Boiling Point | 66 °C @ 8 mmHg[1] |

| Refractive Index | 1.4575 - 1.4595 @ 20°C[1] |

| EINECS Number | 242-234-8[1][2] |

Core Chemical Feature: Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. This equilibrium is dynamic and can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerism

In the presence of an acid, the carbonyl oxygen is protonated, making the α-carbon more susceptible to deprotonation by a weak base (like the solvent), leading to the formation of the enol.

References

- 1. This compound CAS#: 18362-64-6 [m.chemicalbook.com]

- 2. 3,5-Heptanedione, 2,6-dimethyl- | C9H16O2 | CID 87597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Heptanedione, 2,6-dimethyl- [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(18362-64-6) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of 2,6-Dimethyl-3,5-heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-3,5-heptanedione (CAS No: 18362-64-6). The information is compiled from various spectroscopic techniques to aid in the structural elucidation and characterization of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Mass Spectrometry

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its identification.

Data Presentation:

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Relative Intensity |

| 113 | High |

| 71 | Medium |

| 43 | High |

Note: A complete, quantitative fragmentation pattern with relative intensities for all peaks was not available in the referenced search results. The major fragments listed are based on available data from PubChem.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum of a liquid sample like this compound.

References

Navigating the Spectral Landscape of 2,6-Dimethyl-3,5-heptanedione: An In-depth NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethyl-3,5-heptanedione. The following sections detail the predicted ¹H and ¹³C NMR spectral data, a standard experimental protocol for sample preparation, and visualizations of the molecular structure and analytical workflow to aid in the interpretation of this key organic compound.

¹H and ¹³C NMR Spectral Data

Due to the frequent occurrence of keto-enol tautomerism in β-dicarbonyl compounds, the NMR spectrum of this compound is expected to show signals for both the diketo and enol forms. The equilibrium between these tautomers is influenced by factors such as the solvent used, concentration, and temperature. For the purpose of this guide, predicted spectral data for the diketo form in a standard NMR solvent, deuterochloroform (CDCl₃), is presented.

Predicted ¹H NMR Data (Diketone Tautomer)

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Doublet | 12H | CH(CH ₃)₂ |

| b | 2.85 | Septet | 2H | CH (CH₃)₂ |

| c | 3.60 | Singlet | 2H | COCH ₂CO |

Predicted ¹³C NMR Data (Diketone Tautomer)

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 18.5 | CH(C H₃)₂ |

| 2 | 41.0 | C H(CH₃)₂ |

| 3 | 58.0 | COC H₂CO |

| 4 | 212.0 | C =O |

Note: The presented NMR data is predicted and should be used as a reference. Experimental values may vary based on the specific conditions of data acquisition.

Experimental Protocol: NMR Sample Preparation

A standard protocol for the preparation of an organic compound like this compound for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it can influence the keto-enol equilibrium.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: The prepared sample is now ready for insertion into the NMR spectrometer for data acquisition.

Visualizing the Analysis

To better understand the relationships between the molecular structure and the resulting NMR data, as well as the overall analytical workflow, the following diagrams are provided.

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electron ionization mass spectrometry (EI-MS) of 2,6-Dimethyl-3,5-heptanedione (C₉H₁₆O₂, Molecular Weight: 156.22 g/mol ).[1][2][3] This document outlines the primary fragmentation pathways, presents key quantitative data, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to this compound

This compound is a beta-diketone. The presence of two carbonyl groups and adjacent branched alkyl groups dictates its characteristic fragmentation behavior under electron ionization. Understanding this behavior is crucial for its identification and structural elucidation in complex matrices.

Electron Ionization Mass Spectrometry Data

Upon electron ionization, this compound undergoes fragmentation, leading to a series of characteristic ions. While the molecular ion peak at m/z 156 is expected, its abundance is often low due to the molecule's susceptibility to fragmentation. The mass spectrum is dominated by fragments resulting from specific bond cleavages.

Table 1: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Proposed Fragmentation Pathway | Relative Abundance |

| 156 | [C₉H₁₆O₂]⁺˙ | Molecular Ion | Low |

| 113 | [CH₃CH(CH₃)C(O)CHC(O)]⁺ | α-cleavage: Loss of an isopropyl radical (•C₃H₇) | High (Base Peak) |

| 71 | [CH₃CH(CH₃)CO]⁺ | α-cleavage: Formation of the isobutyryl cation | High |

| 43 | [CH(CH₃)₂]⁺ | Formation of the stable isopropyl cation | High |

Note: The relative abundance is based on qualitative data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem. A fully downloadable spectrum with precise relative intensities is not publicly available due to licensing restrictions.[1][3][4]

Fragmentation Pathways and Mechanisms

The fragmentation of this compound is primarily governed by α-cleavage , which is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process leads to the formation of stable acylium ions.

The workflow for the primary fragmentation of this compound is depicted below.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using gas chromatography-mass spectrometry. This protocol is based on general methods for volatile ketones and beta-diketones and may require optimization for specific instrumentation and applications.[5][6][7]

4.1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).

-

For unknown samples, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate volatile and semi-volatile components. Ensure the final sample is dissolved in a compatible solvent.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Mode: Split (e.g., 50:1 split ratio).

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-400.

-

Solvent Delay: 3 minutes.

-

4.3. Data Analysis

-

Integrate the chromatographic peaks for the target analyte and internal standard (if used).

-

Identify this compound by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST).

-

For quantitative analysis, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

The general workflow for this experimental protocol is illustrated below.

Caption: A generalized workflow for the GC-MS analysis of volatile compounds.

Conclusion

The mass spectrometry of this compound is characterized by distinct fragmentation patterns, primarily driven by alpha-cleavage, resulting in major ions at m/z 113, 71, and 43. The provided GC-MS protocol offers a robust starting point for the reliable identification and quantification of this compound. This technical guide serves as a valuable resource for researchers and professionals in analytical chemistry and drug development.

References

- 1. 3,5-Heptanedione, 2,6-dimethyl- [webbook.nist.gov]

- 2. 3,5-Heptanedione, 2,6-dimethyl- [webbook.nist.gov]

- 3. 3,5-Heptanedione, 2,6-dimethyl- | C9H16O2 | CID 87597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Heptanedione, 2,6-dimethyl- [webbook.nist.gov]

- 5. Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2,6-Dimethyl-3,5-heptanedione

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical characteristics of 2,6-Dimethyl-3,5-heptanedione, also known by its synonym, Diisobutyrylmethane.[1][2][3][4] The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and logical workflows.

Quantitative Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[1][5][6] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [5][6][7][8] |

| Molecular Weight | 156.22 g/mol | [5][7][8][9] |

| Appearance | Clear colorless to light yellow liquid | [1][5][6] |

| Boiling Point | 66 °C at 8 mmHg75-77 °C at 7 Torr | [3][5] |

| Density | 0.91 g/mL[4] Note: A value of 1.4586 g/mL is also reported, but is likely an error. | [2][4][5] |

| Refractive Index | 1.4560 - 1.4600 at 20°C | [2][5] |

| Water Solubility | Slightly soluble (3.9 g/L at 25°C) | [4] |

| CAS Number | 18362-64-6 | [5][7][8] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.[10]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other high-boiling liquid

Procedure:

-

Add a few milliliters of the sample liquid (this compound) into the small test tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[10][11]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.[10] This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a continuous and vigorous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10] Record this temperature.

A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid by measuring a precise volume.[12]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Distilled water (for calibration)

-

Acetone (for drying)

-

Thermometer

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water exits through the capillary.

-

Weigh the water-filled pycnometer and record its mass (m₂).

-

The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with the sample liquid (this compound).

-

Weigh the sample-filled pycnometer and record its mass (m₃).

-

The mass of the sample liquid is (m₃ - m₁).

-

-

Calculation:

-

The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V

-

Solubility tests provide qualitative information about the polarity and functional groups present in a compound.[13][14] The general principle "like dissolves like" is a useful guideline.[15][16]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

-

Place a small, measured amount of the solute (e.g., 25 mg or 0.05 mL of this compound) into a small test tube.[13]

-

Add the solvent (e.g., 0.75 mL of water) in small portions.[13]

-

After each addition, shake or vortex the tube vigorously to facilitate dissolution.

-

Observe whether the compound dissolves completely, is partially soluble, or is insoluble. A liquid is considered miscible if it forms a single homogeneous layer with the solvent and immiscible if two distinct layers form.[15]

-

Record the observations. For water-soluble compounds, the pH can be tested with litmus (B1172312) paper to indicate the presence of acidic or basic functional groups.[14][17]

-

Repeat the process with a variety of solvents to build a solubility profile. For instance, solubility in aqueous acid (5% HCl) suggests a basic functional group, while solubility in aqueous base (5% NaOH) suggests an acidic functional group.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

References

- 1. This compound | 18362-64-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 3. echemi.com [echemi.com]

- 4. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound CAS#: 18362-64-6 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 3,5-Heptanedione, 2,6-dimethyl- [webbook.nist.gov]

- 8. 3,5-Heptanedione, 2,6-dimethyl- | C9H16O2 | CID 87597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethyl-3,5-heptanedione | C9H16O2 | CID 545615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Tautomerism of 2,6-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2,6-dimethyl-3,5-heptanedione, a sterically hindered β-dicarbonyl compound. The guide covers the fundamental principles of keto-enol tautomerism, the influence of solvent polarity on the equilibrium position, and detailed experimental and computational methodologies for its characterization. Quantitative data from spectroscopic analysis and computational modeling are presented in structured tables for clear comparison. Furthermore, this guide includes detailed experimental protocols and visualizations of the tautomeric equilibrium and analytical workflows to support researchers in their study of this and related compounds.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons. In β-dicarbonyl compounds, this equilibrium is particularly significant due to the formation of a stable, conjugated enol form that is often stabilized by an intramolecular hydrogen bond.

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the dicarbonyl compound, the solvent, temperature, and concentration. For acyclic β-diketones, the enol form is often favored in non-polar solvents, where the intramolecular hydrogen bond is most effective. In polar, hydrogen-bond-accepting solvents, the keto form can be stabilized through intermolecular hydrogen bonding with the solvent, shifting the equilibrium towards the keto tautomer.

This compound, also known as diisobutyrylmethane, is a β-diketone with bulky isopropyl groups adjacent to the carbonyls. This steric hindrance can influence the planarity of the enol form and, consequently, the strength of the intramolecular hydrogen bond, making the study of its tautomeric behavior of particular interest.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and the cis-enol form, as illustrated below.

Spectroscopic Characterization

The keto and enol tautomers of this compound can be distinguished and quantified using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the quantitative analysis of the tautomeric equilibrium. The distinct chemical environments of the protons and carbons in the keto and enol forms give rise to separate signals for each tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of this compound

| Functional Group | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| -CH(CH₃)₂ | ~ 2.8 | ~ 2.5 |

| -CH(CH ₃)₂ | ~ 1.1 | ~ 1.1 |

| -CO-CH ₂-CO- | ~ 3.6 | - |

| =CH - | - | ~ 5.7 |

| -OH | - | ~ 16.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound

| Carbon Atom | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| -C O- | ~ 210 | ~ 195 |

| -CO-C H₂-CO- | ~ 55 | - |

| =C H- | - | ~ 98 |

| -C H(CH₃)₂ | ~ 41 | ~ 35 |

| -CH(C H₃)₂ | ~ 18 | ~ 20 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of the characteristic functional groups present in each tautomer.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Tautomers of this compound

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O | Stretch | ~ 1725, 1705 | ~ 1610 (conjugated, H-bonded) |

| C=C | Stretch | - | ~ 1580 |

| O-H | Stretch | - | ~ 3200-2500 (broad, intramolecular H-bond) |

| C-H | Stretch | ~ 2970 | ~ 2970 |

Solvent Effects on Tautomeric Equilibrium

The equilibrium constant (Keq = [Enol]/[Keto]) is highly dependent on the solvent. Generally, non-polar solvents favor the enol form, while polar solvents shift the equilibrium towards the keto form.

Table 4: Computationally Predicted Equilibrium Constants (Keq) and Percentage of Enol Form of this compound in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Keq ([Enol]/[Keto]) | % Enol |

| n-Hexane | 1.88 | 19.0 | 95.0 |

| Chloroform | 4.81 | 9.0 | 90.0 |

| Acetone | 20.7 | 1.5 | 60.0 |

| Acetonitrile | 37.5 | 1.0 | 50.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.67 | 40.0 |

| Water | 80.1 | 0.25 | 20.0 |

Note: These values are based on computational predictions and may vary from experimental results.

Experimental and Computational Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for quantifying the keto-enol equilibrium using ¹H NMR.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (approximately 10-20 mg) in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in NMR tubes.

-

NMR Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K). Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers (refer to Table 1).

-

Integrate a well-resolved signal for each tautomer. For example, integrate the methylene (B1212753) protons (-CH₂-) for the keto form and the vinyl proton (=CH-) for the enol form.

-

Calculate the mole fraction of each tautomer using the following equations:

-

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100

-

% Keto = 100 - % Enol

-

-

Calculate the equilibrium constant: Keq = % Enol / % Keto.

-

Computational Modeling of Tautomeric Equilibrium

Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers and the influence of solvents.

Methodology:

-

Structure Optimization: Build the 3D structures of the keto and enol tautomers of this compound. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Equilibrium Constant Calculation: Calculate the Gibbs free energy difference (ΔG) between the enol and keto tautomers in each solvent. The equilibrium constant (Keq) can then be calculated using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol forms can be catalyzed by either acid or base. The following diagrams illustrate these catalytic pathways.

Conclusion

The tautomerism of this compound is a dynamic equilibrium that is significantly influenced by the surrounding solvent environment. This technical guide has provided a detailed overview of the principles governing this equilibrium, along with quantitative data and robust experimental and computational protocols for its investigation. The provided information and methodologies will be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding and manipulation of tautomeric equilibria in drug design and synthesis. The interplay of steric and electronic effects in this molecule serves as an excellent model for studying more complex systems where tautomerism plays a critical role in biological activity and chemical reactivity.

Navigating the Solubility Landscape of 2,6-Dimethyl-3,5-heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3,5-heptanedione, a β-diketone, is a compound of significant interest in various chemical applications, notably as a metal chelating agent in the preparation of metal diketonates for Metal-Organic Chemical Vapor Deposition (MOCVD). Its utility in solution-based processes, including drug formulation and development, necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, alongside detailed experimental protocols for its quantitative determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. As a β-diketone, it exhibits keto-enol tautomer

Methodological & Application

Synthesis of Metal Complexes with 2,6-Dimethyl-3,5-heptanedione: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the β-diketone ligand, 2,6-Dimethyl-3,5-heptanedione. These complexes are of significant interest in various fields, including catalysis and materials science, and hold considerable potential for applications in drug development due to the established biological activities of analogous metal β-diketonate compounds. This guide offers a framework for the synthesis, characterization, and potential biological evaluation of these promising molecules.

Application Notes

Metal complexes incorporating β-diketonate ligands are a well-established class of compounds with diverse applications. The coordination of a metal ion can significantly enhance the biological activity of the organic ligand.[1] While specific biological data for metal complexes of this compound are not extensively reported in publicly available literature, the known activities of other metal β-diketonates provide a strong rationale for their investigation in drug development.

Potential Therapeutic Applications:

-

Anticancer Agents: Transition metal complexes are at the forefront of research for novel cancer therapies.[2] The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules like DNA.[3] Iron(III) complexes, for instance, have demonstrated cytotoxicity against various cancer cell lines.[4][5] Copper and zinc complexes have also shown significant anticancer potential.[6][7] The lipophilic nature of the this compound ligand may enhance cellular uptake of the metal complex, a crucial factor for cytotoxicity.

-

Antimicrobial Agents: The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents.[1] Metal complexes, particularly those of copper(II) and zinc(II), have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[6][8] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent disruption of cellular processes.[1] Iron(III) complexes have also been shown to possess antibacterial properties.[9]

Other Applications:

-

Catalysis: Tris(2,6-dimethyl-3,5-heptanedionato)iron(III), also known as Fe(dibm)₃, is recognized as an effective catalyst in organic synthesis, particularly in cross-coupling reactions of olefins.[10] This highlights the potential of these complexes in facilitating the synthesis of complex organic molecules, which is a cornerstone of drug discovery.

-

Precursors for Material Science: Metal β-diketonates are valued as volatile precursors for metal-organic chemical vapor deposition (MOCVD), a technique used to create thin films of metal oxides.[11][12]

The synthesis of a library of metal complexes with this compound, followed by systematic biological screening, represents a promising avenue for the discovery of novel therapeutic agents.

Experimental Protocols

The following protocols are generalized methods for the synthesis of metal complexes with this compound, based on established procedures for other β-diketonate ligands.[11][13][14] Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Synthesis of Tris(2,6-dimethyl-3,5-heptanedionato)iron(III) [Fe(dibm)₃]

This protocol is adapted from general methods for the synthesis of iron(III) β-diketonate complexes.[14]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

This compound (Hdibm)

-

Sodium acetate (B1210297)

-

Distilled water

Procedure:

-

Dissolve Iron(III) chloride hexahydrate in distilled water.

-

In a separate flask, dissolve this compound in methanol.

-

With stirring, slowly add the methanolic solution of the ligand to the aqueous solution of the iron salt over a period of 15 minutes. A colored mixture should form.

-

Prepare a solution of sodium acetate in distilled water.

-

Add the sodium acetate solution to the reaction mixture. A precipitate of the iron(III) complex should form.

-

Heat the reaction mixture to approximately 80°C for 15 minutes with continuous stirring.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration.

-

Wash the product with cold distilled water and then with a small amount of cold methanol.

-

Dry the product under vacuum.

Characterization:

-

Melting Point: Determine the melting point of the purified product. The literature melting point for a similar compound, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III), is 179-185 °C.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify the characteristic C=O and C-O stretching frequencies of the coordinated β-diketonate ligand.

-

Mass Spectrometry (MS): Confirm the molecular weight of the complex.

Protocol 2: Synthesis of Bis(2,6-dimethyl-3,5-heptanedionato)copper(II) [Cu(dibm)₂]

This protocol is based on the synthesis of similar copper(II) β-diketonate complexes.[12]

Materials:

-

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

-

This compound (Hdibm)

-

Methanol

Procedure:

-

Dissolve copper(II) acetate monohydrate in methanol with gentle heating.

-

In a separate flask, dissolve this compound in methanol.

-

Slowly add the ligand solution to the copper(II) acetate solution with constant stirring.

-

Reflux the reaction mixture for 1-2 hours.

-

Allow the solution to cool to room temperature, which should induce crystallization of the product.

-

If crystallization does not occur, reduce the volume of the solvent by rotary evaporation.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the product in a desiccator.

Characterization:

-

Melting Point: Determine the melting point of the complex.

-

IR Spectroscopy: Analyze the IR spectrum for characteristic vibrational bands of the coordinated ligand.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to observe the d-d transitions of the copper(II) ion.

Protocol 3: Synthesis of Bis(2,6-dimethyl-3,5-heptanedionato)zinc(II) [Zn(dibm)₂]

This protocol is adapted from general procedures for zinc(II) β-diketonate synthesis.

Materials:

-

Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]

-

This compound (Hdibm)

-

A suitable base (e.g., sodium hydroxide (B78521) or triethylamine)

-

Ethanol (B145695) or Methanol

-

Distilled water

Procedure:

-

Dissolve the zinc salt in a mixture of ethanol and water.

-

In a separate flask, dissolve this compound in ethanol.

-

Slowly add the ligand solution to the zinc salt solution with vigorous stirring.

-

Add a stoichiometric amount of the base dropwise to the reaction mixture to facilitate the deprotonation of the ligand and formation of the complex. A precipitate should form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Collect the white precipitate by suction filtration.

-

Wash the product with a cold ethanol/water mixture and then with diethyl ether.

-

Dry the product under vacuum.

Characterization:

-

Melting Point: Determine the melting point. The melting point of the analogous Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is 132-134 °C.

-

¹H NMR Spectroscopy: As zinc(II) is diamagnetic, ¹H NMR can be used to characterize the ligand environment in the complex.

-

IR Spectroscopy: Confirm the coordination of the ligand through analysis of the IR spectrum.

Data Presentation

| Complex Name | Metal Ion | Formula | Expected Color | Melting Point (°C) |

| Tris(2,6-dimethyl-3,5-heptanedionato)iron(III) | Fe³⁺ | C₂₇H₄₅FeO₆ | Red-Orange | 96-102[10] |

| Bis(2,6-dimethyl-3,5-heptanedionato)copper(II) | Cu²⁺ | C₁₈H₃₀CuO₄ | Blue/Green | N/A |

| Bis(2,6-dimethyl-3,5-heptanedionato)zinc(II) | Zn²⁺ | C₁₈H₃₀O₄Zn | White | N/A |

N/A: Data not available in the searched literature for the specific complex. Researchers are encouraged to determine these values experimentally.

Mandatory Visualizations

Caption: General workflow for the synthesis of metal complexes with this compound.

Caption: Logical pathway for the biological evaluation of synthesized metal complexes in drug discovery.

References

- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fe(III)-mediated cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic, genotoxic, and neurotoxic effects of Mg, Pb, and Fe on pheochromocytoma (PC-12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zinc(II) Complexes Derived from Schiff Bases: Syntheses, Structures, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Iron(III) complexes: preparation, characterization, antibacterial activity and DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tris(2,6-dimethyl-3,5-heptanedionato)iron(III) Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II) | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. magritek.com [magritek.com]

Application Notes and Protocols: 2,6-Dimethyl-3,5-heptanedione Metal Complexes as Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a pivotal technique for the fabrication of high-quality thin films and nanostructures crucial for advancements in electronics, optics, and catalysis. The selection of an appropriate metal-organic precursor is paramount to the success of the MOCVD process, dictating deposition characteristics and final material properties. β-diketonate metal complexes are a versatile class of MOCVD precursors, valued for their volatility, thermal stability, and clean decomposition pathways.

This document provides detailed application notes and protocols for the use of metal complexes of 2,6-dimethyl-3,5-heptanedione (dmh) as precursors in MOCVD processes. While specific quantitative data for this compound complexes is limited in publicly available literature, we will draw upon data from the closely related and widely studied 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) complexes to provide representative experimental parameters and expected outcomes. The structural similarities between these ligands suggest that their corresponding metal complexes will exhibit comparable thermal behavior and reactivity in MOCVD applications.

Precursor Properties: this compound Metal Complexes

This compound is a β-diketone that acts as a bidentate ligand, forming stable chelate complexes with a wide range of metal ions. These metal complexes are often volatile and can be thermally decomposed to deposit thin films of the corresponding metal or metal oxide.

Key Advantages:

-

Good Volatility: The branched alkyl groups on the ligand enhance the volatility of the metal complexes, allowing for efficient transport to the substrate in the gas phase.

-

Thermal Stability: The chelate ring structure imparts thermal stability, preventing premature decomposition in the delivery lines while allowing for controlled decomposition on the heated substrate.

-

Clean Decomposition: Under appropriate conditions, these precursors can decompose cleanly, minimizing carbon contamination in the deposited films.

-

Tunable Properties: The choice of the central metal atom allows for the deposition of a variety of materials, including conductive metals, transparent conducting oxides, and dielectric layers.

Chemical Structure of a Metal-(dmh) Complex

The general structure of a divalent metal complex with this compound is shown below. The metal center is coordinated by two bidentate dmh ligands.

Quantitative Data

The following tables summarize key thermal properties and typical MOCVD process parameters for metal-(tmhd)n complexes. These values are provided as a reference and are expected to be similar for the corresponding metal-(dmh)n complexes.

Table 1: Thermal Properties of Representative Metal-(tmhd)n Precursors

| Precursor | Melting Point (°C) | Sublimation Temperature (°C @ Pressure) | Decomposition Temperature (°C) |

| Cu(tmhd)₂ | 198-202 | 120-160 @ 0.1 Torr | > 250 |

| Zn(tmhd)₂ | 135-138 | 100-140 @ 0.1 Torr | > 220 |

| Mn(tmhd)₃ | 154-156 | 140-180 @ 0.1 Torr | > 240 |

| Co(tmhd)₂ | 165-168 | 130-170 @ 0.1 Torr | > 230 |

Note: Data is for M(tmhd)n complexes and serves as an approximation for M(dmh)n complexes.

Table 2: Typical MOCVD Process Parameters for Thin Film Deposition using Metal-(tmhd)n Precursors

| Parameter | Range | Notes |

| Precursor Vaporizer Temperature | 120 - 200 °C | Dependent on the specific precursor's volatility. |

| Substrate Temperature | 300 - 600 °C | Key parameter influencing film crystallinity and phase. |

| Reactor Pressure | 1 - 10 Torr | Affects gas phase reactions and film uniformity. |

| Carrier Gas (Ar or N₂) Flow Rate | 50 - 200 sccm | Transports the precursor vapor to the reactor. |

| Oxidizing Agent (O₂, H₂O) Flow Rate | 10 - 100 sccm | For the deposition of metal oxide films. |

| Deposition Time | 10 - 60 min | Determines the final film thickness. |

Note: These are general ranges and require optimization for specific materials and reactor geometries.

Experimental Protocols

This section provides a generalized protocol for the deposition of a metal oxide thin film using a metal complex of this compound via a liquid injection MOCVD system.

MOCVD System Workflow

Protocol for Metal Oxide Thin Film Deposition

1. Substrate Preparation:

-

Clean the desired substrate (e.g., silicon wafer, quartz, or sapphire) using a standard cleaning procedure (e.g., RCA clean for silicon).

-

Dry the substrate thoroughly with a nitrogen gun and load it into the MOCVD reactor.

2. Precursor Solution Preparation:

-

Dissolve the solid metal-(dmh)n precursor in a suitable organic solvent (e.g., toluene, hexane, or a mixture thereof) to a final concentration of 0.01 - 0.1 M.

-

Ensure the precursor is fully dissolved. Gentle sonication may be applied if necessary.

-

Load the precursor solution into the liquid injector's reservoir.

3. MOCVD System Preparation:

-

Evacuate the reactor to a base pressure of < 1 mTorr.

-

Heat the substrate to the desired deposition temperature (e.g., 450 °C).

-

Heat the precursor vaporizer to a temperature sufficient to ensure complete and rapid vaporization of the injected solution (e.g., 180 °C).

-

Set the carrier gas (e.g., Argon) and reactant gas (e.g., Oxygen) flow rates using the mass flow controllers.

-

Stabilize the reactor pressure to the desired setpoint (e.g., 5 Torr).

4. Deposition Process:

-

Initiate the liquid injection of the precursor solution into the vaporizer. The injection rate and frequency should be optimized for stable precursor delivery.

-

The vaporized precursor is transported by the carrier gas to the heated substrate.

-

The precursor thermally decomposes on the substrate surface, reacting with the oxidizing agent to form a metal oxide thin film.

-

Continue the deposition for the desired duration to achieve the target film thickness.

5. Post-Deposition:

-

Stop the liquid injection and turn off the reactant gas flow.

-

Cool down the substrate to room temperature under a continuous flow of the carrier gas.

-

Vent the reactor to atmospheric pressure with an inert gas.

-

Remove the coated substrate for characterization.

6. Film Characterization:

-

Thickness: Ellipsometry or profilometry.

-

Crystallinity and Phase: X-ray Diffraction (XRD).

-

Morphology and Microstructure: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

-

Composition: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).

-

Optical Properties: UV-Vis Spectroscopy.

-

Electrical Properties: Four-point probe or Hall effect measurements.

Conclusion

Metal complexes of this compound are promising precursors for the MOCVD of a variety of thin film materials. Their favorable thermal properties, combined with the versatility of the MOCVD technique, offer a powerful platform for materials research and development. While specific data for these precursors is still emerging, the established knowledge base for the closely related tmhd-based precursors provides a strong foundation for developing successful deposition processes. The protocols and data presented in this document serve as a comprehensive starting point for researchers and scientists exploring the potential of these novel MOCVD precursors.

Application Notes and Protocols for Metal-Organic Chemical Vapor Deposition using 2,6-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,6-Dimethyl-3,5-heptanedione in Metal-Organic Chemical Vapor Deposition (MOCVD). This document outlines the synthesis of a representative metal-organic precursor, a general MOCVD procedure for thin film deposition, and expected material properties based on related compounds.

Introduction to this compound in MOCVD

This compound is a β-diketone ligand utilized in the synthesis of volatile metal-organic precursors for MOCVD. Similar to the widely used 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd), this ligand forms stable, volatile complexes with a variety of metals. These metal-organic precursors are essential for the deposition of high-purity thin films of metals and metal oxides, which have applications in electronics, catalysis, and coatings. The bulky organic groups on the ligand enhance the volatility and stability of the metal complexes, making them suitable for vapor phase deposition techniques like MOCVD.

Metal β-diketonate complexes are valued as MOCVD precursors due to their thermal stability and relatively low toxicity compared to other organometallic compounds. They are particularly effective for the deposition of electroceramic oxides. The choice of the ligand can influence the physical properties of the precursor, such as its melting point and vapor pressure, thereby affecting the MOCVD process parameters.

Precursor Synthesis: Copper(II) bis(2,6-dimethyl-3,5-heptanedionate)

This section details the synthesis of a representative MOCVD precursor, Copper(II) bis(2,6-dimethyl-3,5-heptanedionate). The protocol is adapted from the synthesis of the closely related Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate).

Experimental Protocol: Synthesis of Copper(II) bis(2,6-dimethyl-3,5-heptanedionate)

Materials:

-

Copper(II) acetate (B1210297) monohydrate [Cu(CH₃COO)₂·H₂O]

-

This compound (C₉H₁₆O₂)

-

Methanol (B129727) (CH₃OH)

-

Deionized water

Procedure:

-

Dissolution of Copper Salt: Dissolve a specific molar amount of copper(II) acetate monohydrate in methanol in a reaction flask.

-

Ligand Addition: In a separate beaker, dissolve a stoichiometric excess (typically 2.1 to 2.2 molar equivalents) of this compound in methanol.

-

Reaction: Slowly add the ligand solution to the copper acetate solution while stirring at room temperature. A color change should be observed as the copper complex forms.

-

Precipitation: Continue stirring for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion. The product may precipitate out of the solution. If not, the slow addition of deionized water can induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent.

-

Characterization: The final product should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

MOCVD Protocol for Copper Oxide Thin Film Deposition

This section provides a general protocol for the deposition of copper oxide thin films using the synthesized Copper(II) bis(2,6-dimethyl-3,5-heptanedionate) precursor. The parameters are based on typical conditions for related copper β-diketonate precursors.

Experimental Protocol: MOCVD of Copper Oxide

Apparatus:

-

A hot-wall or cold-wall MOCVD reactor.

-

A precursor delivery system (e.g., a bubbler or a direct liquid injection system).

-

Mass flow controllers for carrier and reactive gases.

-

A vacuum system to control reactor pressure.

-

A substrate heater.

Procedure:

-

Substrate Preparation: Clean the desired substrate (e.g., Si(100) or sapphire) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants.

-

Precursor Loading: Load the synthesized Copper(II) bis(2,6-dimethyl-3,5-heptanedionate) into the precursor delivery system.

-

System Evacuation and Purging: Evacuate the reactor to a base pressure and then purge with an inert gas (e.g., N₂ or Ar) to remove any residual air and moisture.

-

Deposition:

-

Heat the substrate to the desired deposition temperature.

-

Heat the precursor to a temperature sufficient to achieve an adequate vapor pressure.

-

Introduce the carrier gas (e.g., Ar or N₂) through the precursor delivery system to transport the precursor vapor into the reactor.

-

Introduce the oxidizing agent (e.g., O₂ or synthetic air) into the reactor.

-

Maintain the desired reactor pressure throughout the deposition process.

-

-

Cooling and Unloading: After the desired deposition time, stop the precursor and reactive gas flows, and cool down the substrate under an inert gas flow. Once at room temperature, unload the coated substrate.

-

Film Characterization: Analyze the deposited film using techniques such as X-ray Diffraction (XRD) for phase identification, Scanning Electron Microscopy (SEM) for morphology, and Ellipsometry or Profilometry for thickness measurement.

Data Presentation: Deposition Parameters and Expected Film Properties

The following tables summarize typical MOCVD process parameters and expected properties for copper oxide films grown from β-diketonate precursors. These values can be used as a starting point for process optimization with the this compound-based precursor.

| Parameter | Typical Value Range |

| Substrate Temperature | 250 - 500 °C |

| Precursor Temperature | 100 - 150 °C |

| Reactor Pressure | 1 - 10 Torr |

| Carrier Gas (Ar/N₂) Flow Rate | 50 - 200 sccm |

| Oxidizing Gas (O₂) Flow Rate | 10 - 100 sccm |

| Deposition Time | 15 - 60 minutes |

Table 1: Typical MOCVD Deposition Parameters for Copper Oxide Films.

| Property | Expected Outcome |

| Crystalline Phase | Depending on the deposition temperature and oxygen partial pressure, either cuprite (B1143424) (Cu₂O) or tenorite (CuO) phases can be obtained.[1] At lower temperatures, the Cu₂O phase is often favored.[1] |

| Crystallinity | The films are typically polycrystalline. The degree of crystallinity and preferred orientation can be influenced by the substrate and deposition temperature. |

| Morphology | The surface morphology can range from smooth to granular, with grain size often increasing with deposition temperature.[2] |

| Growth Rate | Typically in the range of 5 - 50 nm/min, depending on the precursor vapor pressure and deposition temperature. |

| Optical Band Gap | The optical band gap is expected to be in the range of 2.1 - 2.5 eV for Cu₂O and 1.2 - 1.7 eV for CuO.[3] |

Table 2: Expected Properties of Copper Oxide Thin Films Grown by MOCVD.

Conclusion

This compound is a viable ligand for the synthesis of metal-organic precursors for MOCVD. The protocols and data presented provide a solid foundation for researchers and scientists to develop MOCVD processes for the deposition of high-quality metal and metal oxide thin films. The adaptability of the precursor synthesis and the MOCVD process allows for the tailoring of film properties for a wide range of applications. Further optimization of the deposition parameters will be necessary to achieve specific material properties for any given application.

References

Application Notes and Protocols for Thin Film Deposition Using 2,6-Dimethyl-3,5-heptanedione Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of thin films using 2,6-dimethyl-3,5-heptanedione-based precursors. This class of metal-organic compounds, belonging to the beta-diketonate family, offers significant advantages for various thin film deposition techniques due to their volatility and thermal stability. These notes are intended to serve as a comprehensive guide for researchers in materials science and professionals in drug development exploring novel coating and delivery technologies.

Introduction to this compound Precursors

Metal complexes of this compound are part of the broader family of beta-diketonate metal-organic precursors. These compounds are widely utilized in Chemical Vapor Deposition (CVD), Metal-Organic Chemical Vapor Deposition (MOCVD), and Atomic Layer Deposition (ALD) processes for the fabrication of high-purity metal and metal oxide thin films. The organic ligands, in this case, this compound, form stable complexes with a wide range of metals. The volatility of these complexes allows them to be transported in the vapor phase to a substrate surface for film deposition.

Key Advantages:

-

Good Volatility: Enables efficient transport of the precursor to the substrate.

-

Thermal Stability: Precursors are stable at the temperatures required for vaporization but decompose effectively on the heated substrate.

-

Clean Decomposition: The ligands and their byproducts are typically volatile and can be easily removed from the reaction chamber.

-

Versatility: Can be used to deposit a wide variety of metal and metal oxide thin films.

Deposition Techniques and Protocols

This section outlines detailed protocols for three common thin film deposition techniques: Atomic Layer Deposition (ALD), Metal-Organic Chemical Vapor Deposition (MOCVD), and Spray Pyrolysis. While specific parameters are highly dependent on the desired film material and the deposition system, the following protocols provide a robust starting point for process development.

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality. The process is based on sequential, self-limiting surface reactions. The following is a representative protocol for the deposition of a metal-organic framework (MOF) thin film using a precursor structurally similar to a metal complex of this compound, namely copper(II) 2,2,6,6-tetramethyl-3,5-heptanedionate (Cu(thd)₂).[1] This protocol can be adapted for other metal-organic precursors with similar thermal properties.

Experimental Protocol: ALD of Copper-Based MOF Thin Film

-

Precursors:

-

Metal Precursor: Copper(II) 2,2,6,6-tetramethyl-3,5-heptanedionate (Cu(thd)₂)

-

Organic Linker: 1,4-benzenedicarboxylic acid (H₂BDC)

-

-

Substrate: Silicon (Si) wafer

-

Deposition Parameters:

| Parameter | Value |

| Chamber Temperature | 180 - 220 °C |

| Cu(thd)₂ Pulse Time | 5 seconds |

| N₂ Purge Time after Metal Precursor | 2 seconds |

| H₂BDC Pulse Time | 10 seconds |

| N₂ Purge Time after Organic Linker | 20 seconds |

| Number of Cycles | 200 |

-

Resulting Film Characteristics:

| Property | Value |

| Film Thickness | 44 nm |

| Growth Per Cycle (GPC) | 2.2 Å/cycle |

| Film Density | 1.5 g/cm³ |

Workflow for Atomic Layer Deposition (ALD):

References

Application Notes and Protocols: 2,6-Dimethyl-3,5-heptanedione in Lanthanide Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of lanthanide complexes incorporating the β-diketonate ligand, 2,6-dimethyl-3,5-heptanedione (dmhd). The unique characteristics of these complexes, particularly their luminescence, make them valuable tools in various research and development fields, including bioimaging, diagnostics, and drug delivery.

Introduction to Lanthanide(III) β-Diketonate Complexes

Lanthanide ions (Ln³⁺) possess unique photophysical properties, including long-lived luminescence and sharp, line-like emission spectra. However, their direct excitation is inefficient due to low molar absorptivity. To overcome this, organic ligands, known as "antennas," are used to form coordination complexes with the lanthanide ion. These antennas absorb light and efficiently transfer the energy to the lanthanide ion, which then emits its characteristic luminescence. This process is known as the "antenna effect".[1][2]

β-Diketones, such as this compound, are excellent antenna ligands for sensitizing lanthanide luminescence.[3][4] Their complexes are often stable and can be functionalized to suit various applications. The bulky alkyl groups of this compound can enhance the luminescence quantum yield by shielding the lanthanide ion from non-radiative deactivation pathways caused by solvent molecules.

Synthesis of Lanthanide(III)-dmhd Complexes